molecular formula C16H17NO5 B15251602 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide

2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide

Cat. No.: B15251602
M. Wt: 303.31 g/mol
InChI Key: LXACLFKQLPWJFW-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a furan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 1-(2-furyl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and furan groups may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formyl-2-methoxyphenoxy)acetic acid: Similar structure but lacks the furan ring and amide group.

    4-formyl-2-methoxyphenol: Precursor in the synthesis, lacks the acetamide and furan components.

    2-(4-formyl-2-methoxyphenoxy)acetamide: Similar but lacks the furan ring.

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is unique due to the presence of both the furan ring and the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide

InChI

InChI=1S/C16H17NO5/c1-11(13-4-3-7-21-13)17-16(19)10-22-14-6-5-12(9-18)8-15(14)20-2/h3-9,11H,10H2,1-2H3,(H,17,19)

InChI Key

LXACLFKQLPWJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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